Fmoc-DL-Phe-OH

Solid-Phase Peptide Synthesis Peptide Library Synthesis Cost-Effective Research

Fmoc-DL-Phe-OH (CAS 126727-04-6) is a racemic mixture of the Fmoc-protected phenylalanine amino acid derivative, a foundational building block in solid-phase peptide synthesis (SPPS). It serves as a direct, cost-effective substitute for chiral Fmoc-L-Phe-OH in applications where stereochemical purity is not a critical requirement, such as the synthesis of racemic peptide libraries, peptidomimetics, or advanced nanomaterials.

Molecular Formula C24H21NO4
Molecular Weight 387.4 g/mol
CAS No. 126727-04-6
Cat. No. B6266187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-DL-Phe-OH
CAS126727-04-6
Molecular FormulaC24H21NO4
Molecular Weight387.4 g/mol
Structural Identifiers
InChIInChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)
InChIKeySJVFAHZPLIXNDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-DL-Phe-OH (CAS 126727-04-6) Procurement Technical Overview: A Core Building Block for Fmoc-SPPS


Fmoc-DL-Phe-OH (CAS 126727-04-6) is a racemic mixture of the Fmoc-protected phenylalanine amino acid derivative, a foundational building block in solid-phase peptide synthesis (SPPS) [1]. It serves as a direct, cost-effective substitute for chiral Fmoc-L-Phe-OH in applications where stereochemical purity is not a critical requirement, such as the synthesis of racemic peptide libraries, peptidomimetics, or advanced nanomaterials . The compound is widely used in both academic and industrial research settings for the stepwise assembly of peptide chains, where the Fmoc group provides a base-labile temporary protection for the α-amino group, enabling selective and sequential coupling reactions [2].

Why Generic Substitution Fails: Fmoc-DL-Phe-OH vs. Chiral Fmoc-L-Phe-OH


Direct substitution of Fmoc-DL-Phe-OH (126727-04-6) with the chiral L-enantiomer (Fmoc-L-Phe-OH, CAS 35661-40-6) or other Fmoc-phenylalanine analogs is not straightforward and can fundamentally alter research outcomes. The choice between a racemic mixture and a single enantiomer carries distinct implications for synthesis cost, analytical complexity, and final product properties [1]. While Fmoc-L-Phe-OH is essential for producing stereochemically defined, bioactive peptides, its use mandates rigorous chiral purity verification and is typically associated with a higher procurement cost . Conversely, the racemic nature of Fmoc-DL-Phe-OH introduces D-isomers into the peptide chain, which is a critical design feature for studying stereochemical tolerance, creating diastereomeric libraries, or exploring materials where chirality is not the primary driver of function, such as in certain self-assembling hydrogels [2].

Quantitative Differentiation Guide for Fmoc-DL-Phe-OH (CAS 126727-04-6) in Research Procurement


Economic Advantage: Cost Comparison of Fmoc-DL-Phe-OH vs. Chiral Fmoc-L-Phe-OH

Fmoc-DL-Phe-OH is the more economical choice for applications that do not require enantiopure L-isomers. A direct price comparison from a major vendor shows Fmoc-DL-Phe-OH is approximately 38% less expensive per gram than its chiral counterpart, Fmoc-L-Phe-OH. This cost difference is a significant factor for large-scale syntheses or when generating compound libraries. [1]

Solid-Phase Peptide Synthesis Peptide Library Synthesis Cost-Effective Research

Analytical and Synthesis Considerations: The Impact of Racemic Mixture on SPPS

The racemic nature of Fmoc-DL-Phe-OH simplifies certain aspects of synthesis while introducing others. Unlike with enantiopure Fmoc-L-Phe-OH, where racemization is a major concern that necessitates careful control of coupling and deprotection conditions (e.g., limiting piperidine exposure to <5 min at 0-4°C), this issue is moot when using a racemic starting material. However, the resulting diastereomeric peptide mixtures require more complex analytical characterization, often involving chiral HPLC to resolve and identify components. [1]

Racemization Control Peptide Synthesis Optimization Analytical Chemistry

Self-Assembly and Gelation Properties: Fmoc-DL-Phe-OH as a Benchmark Hydrogelator

The Fmoc-phenylalanine scaffold is a well-established low-molecular-weight hydrogelator. While many studies utilize the L-enantiomer, the DL racemic mixture serves as a crucial benchmark for evaluating the impact of stereochemistry on self-assembly. Comparative studies with halogenated Fmoc-Phe derivatives show that unmodified Fmoc-Phe requires higher concentrations to gel. For instance, Fmoc-4-fluoro-phenylalanine (Fmoc-4-F-Phe), a related analog, achieves gelation at a minimum gelation concentration of 0.15 wt% in PBS buffer. This provides a quantitative baseline for the non-halogenated Fmoc-Phe scaffold, which gels at higher concentrations. [1]

Self-Assembling Peptides Supramolecular Chemistry Hydrogel Biomaterials

Stability of Supramolecular Assemblies: Fmoc-DL-Phe-OH vs. Fluorinated Analogs

The stability of hydrogels formed from Fmoc-phenylalanine derivatives is highly sensitive to chemical modifications. While unmodified Fmoc-Phe forms stable hydrogels, perfluorination on the aromatic ring (Fmoc-F5-Phe) leads to unstable hydrogels. In contrast, single-position fluorination, such as in Fmoc-4-F-Phe, significantly improves stability and mechanical properties compared to the non-fluorinated parent compound. [1] This establishes Fmoc-DL-Phe-OH as a key comparator for evaluating the effect of halogenation on hydrogel robustness.

Hydrogel Stability Biomaterials Supramolecular Polymers

Benchmarking Procurement Purity: Fmoc-DL-Phe-OH vs. High-Purity Fmoc-L-Phe-OH

Procurement specifications reveal a key differentiator: the highest purity grade of Fmoc-L-Phe-OH is typically guaranteed at ≥ 99.5% as verified by chiral HPLC, reflecting its critical use in producing enantiopure peptides. In contrast, Fmoc-DL-Phe-OH is routinely offered at standard research-grade purity (e.g., 97%), as chiral purity is not a relevant metric for a racemic mixture. This difference in quality control standards directly correlates with the intended application and cost.

Peptide Synthesis Quality Control Procurement Specifications

Validated Application Scenarios for Fmoc-DL-Phe-OH (CAS 126727-04-6) Based on Quantitative Evidence


Cost-Sensitive Peptide Library Synthesis for Screening

For generating large, racemic peptide libraries where the goal is to identify lead compounds based on function rather than absolute stereochemistry, Fmoc-DL-Phe-OH is the optimal building block. Its procurement cost is approximately 38% lower per gram than Fmoc-L-Phe-OH [1], allowing researchers to maximize the size and diversity of their libraries within a fixed budget. The resulting mixture of diastereomers can be screened as a pool, and only promising hits are then synthesized enantioselectively. This scenario is common in early-stage drug discovery and biomaterials screening.

Fundamental Studies in Supramolecular Self-Assembly

Fmoc-DL-Phe-OH serves as an essential, unmodified benchmark compound for studying the self-assembly and gelation properties of the Fmoc-Phe scaffold. Its known behavior as a stable hydrogelator [1], albeit less efficient than halogenated analogs like Fmoc-4-F-Phe (which gels at a lower 0.15 wt% concentration) [2], makes it an indispensable control. Researchers use it to quantify the effects of side-chain modifications on gelation kinetics, fiber morphology, and material stability.

Research into Stereochemical Tolerance in Peptide Function

When investigating the role of chirality in a peptide's biological activity or material property, Fmoc-DL-Phe-OH is the reagent of choice. Its incorporation introduces D-isomers into the peptide chain in a controlled manner, creating a diastereomeric mixture that can be compared to the enantiopure peptide synthesized from Fmoc-L-Phe-OH. This approach is critical for understanding the stereochemical requirements of protein-protein interactions, receptor binding, or enzymatic degradation.

Synthesis of Peptidomimetics and Non-Natural Peptide Analogs

In the synthesis of peptidomimetics where the goal is to create stable, non-natural analogs that resist enzymatic degradation, the use of a racemic building block like Fmoc-DL-Phe-OH can be a deliberate design strategy. The presence of D-amino acids is known to enhance proteolytic stability. This scenario leverages the compound's racemic nature as a feature, not a flaw, aligning with its stated applications in advanced proteomics and protein engineering [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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